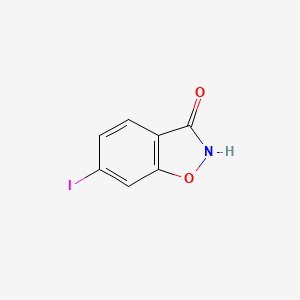

6-Iodo-1,2-benzisoxazol-3-OL

Description

Significance of the 1,2-Benzisoxazole (B1199462) Core in Advanced Synthetic Chemistry and Scaffold Design

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif that has garnered substantial attention in medicinal chemistry and materials science. nih.govresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring, is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.govbohrium.comresearchgate.net The presence of both a hydrogen bond donor (the N-H group in the tautomeric 1,2-benzisoxazol-3(2H)-one form) and acceptor (the nitrogen and oxygen atoms) within a relatively rigid framework contributes to its versatile binding properties. nih.gov

In advanced synthetic chemistry, the 1,2-benzisoxazole core serves as a versatile building block for the construction of more complex molecular architectures. chim.itnih.gov Its relative stability and the presence of reactive sites allow for controlled functionalization. innovareacademics.in The development of new synthetic methods, including both classical and modern approaches, has expanded the accessibility and diversity of 1,2-benzisoxazole derivatives. chim.it Traditional syntheses often rely on the formation of the C–O or N–O bond of the isoxazole ring, while more recent methods include benzene ring formation from substituted isoxazoles and [3+2] cycloaddition reactions. chim.it These synthetic advancements have been crucial in enabling the exploration of the chemical space around the benzisoxazole core.

The significance of the 1,2-benzisoxazole scaffold is underscored by its presence in a number of commercially available pharmaceutical agents. For instance, the anticonvulsant drug zonisamide (B549257) and the antipsychotic risperidone (B510) both feature this heterocyclic system, highlighting its clinical relevance. nih.govchim.it The scaffold's ability to serve as a bioisosteric replacement for other functionalities, such as the benzoyl group, has further cemented its importance in drug design. nih.gov

Strategic Importance of Halogenation (Iodine) at the C-6 Position in Benzisoxazol-3-OL Systems

The introduction of a halogen atom, particularly iodine, onto a heterocyclic framework can profoundly influence its physicochemical and biological properties. nih.gov Halogenation is a well-established strategy in medicinal chemistry to enhance attributes such as binding affinity, metabolic stability, and membrane permeability. nih.govdiva-portal.org In the context of 6-Iodo-1,2-benzisoxazol-3-OL, the placement of an iodine atom at the C-6 position of the benzene ring is of strategic importance.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a reactive handle for further synthetic transformations. This feature is particularly valuable in the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org The iodine at C-6 can be readily displaced by a wide range of substituents, allowing for the late-stage diversification of the benzisoxazole core. This capability is highly desirable in the generation of compound libraries for high-throughput screening and lead optimization.

Research on related halogenated heterocyclic systems has demonstrated that the position and nature of the halogen can have a significant impact on biological activity. For instance, in a series of A2B adenosine (B11128) receptor antagonists, halogenation at different positions of a tricyclic core resulted in varied affinities. diva-portal.org Similarly, studies on other heterocyclic systems have shown that halogenation can direct the regioselectivity of subsequent reactions. nih.gov

Overview of Foundational Research on Benzisoxazole and Isoxazole Derivatives as Core Structures

The scientific interest in benzisoxazole and isoxazole derivatives is built upon a rich history of foundational research. The chemistry of these heterocycles dates back to the late 19th and early 20th centuries, with the development of fundamental synthetic methodologies. Isoxazoles, as five-membered heterocycles containing nitrogen and oxygen, have long been recognized as important pharmacophores. researchgate.netrsc.org They are present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antibiotic, anti-inflammatory, and anticancer properties. rsc.org

The synthesis of isoxazoles is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org This versatile reaction allows for the construction of a wide array of substituted isoxazoles. Other methods, including one-pot cascade reactions, have also been developed to access this important heterocyclic core. rsc.org

The fusion of an isoxazole ring with a benzene ring to form the 1,2-benzisoxazole system introduces additional complexity and opportunities for functionalization. Early research focused on understanding the tautomeric nature of derivatives such as 1,2-benzisoxazol-3-ol, which can exist in both the lactim (enol) and lactam (keto) forms. thieme-connect.de Infrared spectroscopy studies have indicated that the parent 1,2-benzisoxazol-3-ol exists predominantly as the lactim tautomer in the solid state, while a mixture of both tautomers is present in solution. thieme-connect.de This tautomeric equilibrium can influence the regioselectivity of subsequent reactions, such as alkylation and acylation. thieme-connect.de

The stability of the 1,2-benzisoxazole ring is another key aspect that has been explored in foundational studies. It is generally more resistant to reductive cleavage compared to its 2,1-benzisoxazole isomer. thieme-connect.de This stability allows for chemical transformations on other parts of the molecule without disrupting the core heterocyclic structure. However, certain derivatives, such as the 3-acyloxy compounds, can undergo thermal rearrangement. thieme-connect.de

The collective body of research on isoxazole and benzisoxazole chemistry has laid the groundwork for the contemporary exploration of compounds like this compound. The established synthetic routes, understanding of their chemical properties, and the recognition of their potential as privileged scaffolds continue to drive innovation in this area of heterocyclic chemistry.

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Heterocycles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 6-Iodo-1,3-benzoxazol-2(3H)-one sigmaaldrich.com | C₇H₄INO₂ | 261.02 | Not Available | Not Available |

| 3-Iodo-1,2,4,5-tetramethylbenzene chemsynthesis.com | C₁₀H₁₃I | 260.11 | Not Available | 76-80 |

| 1,2-Benzisoxazol-3(2H)-one nih.gov | C₇H₅NO₂ | 135.12 | Not Available | Not Available |

Table 2: Representative 1,2-Benzisoxazole Derivatives and Their Reported Activities

| Compound Name | Key Structural Feature | Reported Activity/Application | Reference |

| Zonisamide | Sulfamoylmethyl at C-3 | Anticonvulsant | nih.govchim.it |

| Risperidone | Piperidinyl-ethyl at N-2 | Antipsychotic | nih.govchim.it |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Sulfamoylmethyl at C-3 | Anticonvulsant | acs.org |

| 3-Amino-1,2-benzisoxazoles | Amino group at C-3 | Precursors for Alzheimer's disease therapeutics | thieme-connect.de |

| 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one derivatives | Fused cyclohexanone (B45756) ring | Potential Hsp90 inhibitors | bohrium.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4INO2 |

|---|---|

Molecular Weight |

261.02 g/mol |

IUPAC Name |

6-iodo-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |

InChI Key |

FDHUKSYSNBOYAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)ONC2=O |

Origin of Product |

United States |

Advanced Mechanistic Investigations of Chemical Reactions Involving 6 Iodo 1,2 Benzisoxazol 3 Ol

Elucidation of Detailed Reaction Pathways for the Synthesis of 6-Iodo-1,2-benzisoxazol-3-OL

The synthesis of the 1,2-benzisoxazole (B1199462) core can be achieved through several strategic pathways, primarily involving the formation of the heterocyclic N-O bond or the C-O bond via intramolecular cyclization. For this compound, the pathways generally begin with a benzene (B151609) ring already substituted with iodine at the desired position.

One of the most common and well-understood pathways is the intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-substituted aryl oxime. chim.it This process typically starts from a precursor like 2-fluoro-4-iodobenzaldehyde (B1308380) or a related ketone. The aldehyde is converted to its oxime, which then undergoes base-promoted cyclization.

The generally accepted mechanism for this transformation is detailed below:

Oxime Formation: A 2-halo-4-iodobenzaldehyde is reacted with hydroxylamine (B1172632) (NH2OH) to form the corresponding (Z)-oxime. The configuration of the oxime is crucial, as the Z-isomer is typically required for efficient cyclization, while the E-isomer may lead to side products. chim.it

Deprotonation: A base abstracts the acidic proton from the oxime's hydroxyl group, generating a highly nucleophilic oxime anion.

Intramolecular SNAr Cyclization: The resulting anion performs an intramolecular nucleophilic attack on the aromatic carbon bearing the halogen (a good leaving group). This forms a transient, negatively charged bicyclic intermediate, often referred to as a Meisenheimer complex. chim.it

Aromatization: The intermediate collapses by eliminating the halide ion, resulting in the formation of the stable, aromatic 1,2-benzisoxazole ring.

An alternative pathway involves the cyclization of an N,2-dihydroxybenzamide derivative. researchgate.net This route directly yields the tautomeric keto form, 1,2-benzisoxazol-3(2H)-one. The synthesis would commence with a 4-iodosalicylic acid derivative, which is converted to N,2-dihydroxy-4-iodobenzamide. Treatment with a dehydrating agent such as thionyl chloride then induces cyclization to form 6-Iodo-1,2-benzisoxazol-3(2H)-one. researchgate.net

A third, though less commonly reported method for this specific substitution pattern, is the direct iodination of the parent 1,2-benzisoxazol-3-ol. While direct iodination of the 1,2-benzisoxazole ring is not widely documented, specific reagents and conditions, such as those mentioned in patent literature for similar structures, could achieve this transformation, likely via electrophilic aromatic substitution. thieme-connect.de

| Step | Reaction Description | Key Reactants | Intermediate/Product |

| Pathway 1: SNAr | |||

| 1 | Oxime formation | 2-Fluoro-4-iodobenzaldehyde, Hydroxylamine | 2-Fluoro-4-iodobenzaldehyde oxime |

| 2 | Base-promoted cyclization | Oxime, Base (e.g., K2CO3) | 6-Iodo-1,2-benzisoxazole |

| Pathway 2: From Benzamide | |||

| 1 | Amide formation | 4-Iodosalicylic acid derivative, Hydroxylamine | N,2-Dihydroxy-4-iodobenzamide |

| 2 | Cyclodehydration | N,2-Dihydroxy-4-iodobenzamide, Thionyl chloride | 6-Iodo-1,2-benzisoxazol-3(2H)-one |

Mechanistic Influence of Iodine Substitution and Other Functional Groups on Reactivity

The presence and position of substituents on the benzisoxazole ring system profoundly affect its chemical reactivity. The iodine atom at the 6-position of 1,2-benzisoxazol-3-ol exerts a significant electronic influence.

Influence on Synthesis: The iodine atom acts as an electron-withdrawing group (EWG) through its inductive effect. In the SNAr synthesis pathway, an EWG on the aromatic ring enhances the electrophilicity of the carbon atom undergoing nucleophilic attack. chim.it Therefore, the 6-iodo substituent is expected to facilitate the intramolecular cyclization step by stabilizing the transient negative charge that develops in the Meisenheimer intermediate. chim.it In Pd-catalyzed reactions, ortho-iodo precursors have been shown to be more reactive than their bromo or chloro counterparts, highlighting the influence of the specific halogen used. mdpi.com

Influence on Ring Reactivity: The electron-withdrawing nature of the 6-iodo substituent also impacts the reactivity of the formed benzisoxazole ring. Studies on the reductive metabolism of related 3-(indol-1-yl)-1,2-benzisoxazoles have shown that placing an EWG, such as a chloro group, at the 6-position leads to a significant increase in the rate of reductive N-O bond cleavage. nih.gov This suggests that the 6-iodo group makes the heterocyclic ring more susceptible to reduction. This enhanced reactivity is attributed to the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies have established a correlation where a lower LUMO energy (ELUMO) corresponds to a greater susceptibility to reduction, with the initial electron transfer being the rate-determining step. nih.gov

The combination of the electron-withdrawing iodine and the inherent strain of the weak N-O bond makes the 6-iodo-1,2-benzisoxazole scaffold reactive under specific conditions, particularly reductive cleavage. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Key Transformations and Equilibrium Processes

The most significant equilibrium process involving this compound is its tautomerism. The compound can exist in two forms: the aromatic hydroxy (lactim or enol) form, This compound , and the non-aromatic keto (lactam) form, 6-Iodo-1,2-benzisoxazol-3(2H)-one . thieme-connect.denih.gov

Spectroscopic studies on the unsubstituted parent compound provide insight into this equilibrium. Infrared (IR) spectroscopy indicates that in the solid state, the compound exists almost exclusively as the hydroxy (lactim) tautomer. thieme-connect.de However, in solutions like chloroform, an equilibrium mixture of both the lactim and lactam forms is present. thieme-connect.de Conversely, the successful synthesis and characterization of the keto form, benzo[d]isoxazol-3[2H]-one, confirmed by a strong carbonyl (C=O) absorption peak in its FTIR spectrum around 1775 cm⁻¹, demonstrates the stability of this tautomer. researchgate.net

| Tautomer Form | Name | Key Structural Feature | Favored State |

| Enol (Lactim) | This compound | Aromatic system, -OH group | Solid State thieme-connect.de |

| Keto (Lactam) | 6-Iodo-1,2-benzisoxazol-3(2H)-one | Non-aromatic, C=O and N-H groups | Present in solution thieme-connect.de |

From a thermodynamic standpoint, computational studies on the parent isomers show that 1,2-benzisoxazole is more stable than its 2,1-benzisoxazole (anthranil) isomer because it retains the resonance stabilization of the fused benzene ring. researchgate.net However, the inherent weakness of the N-O bond makes the 1,2-benzisoxazole ring less stable and more reactive than the corresponding benzoxazole (B165842) isomer, which features a more stable C-O-C linkage. researchgate.net

Kinetic studies on the reduction of related benzisoxazole derivatives show that the reactions follow Michaelis-Menten kinetics. nih.gov The maximum reaction rate (Vmax) is strongly influenced by substituents on the ring, with EWGs like halogens increasing the rate of reduction. nih.gov This suggests that for this compound, the kinetics of its reactions, particularly reduction, will be faster compared to the non-iodinated analogue.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. However, their existence is strongly supported by mechanistic studies, trapping experiments, and computational modeling.

In the synthesis of 1,2-benzisoxazoles via the SNAr pathway, the formation of a Meisenheimer-type anionic σ-complex is a well-established intermediate. chim.it This species, represented as structure 18 in several reviews, is a bicyclic anion formed by the intramolecular attack of the oximate on the aromatic ring. chim.it Its formation is the key step preceding the expulsion of the halide leaving group to form the final aromatic product.

For syntheses involving photochemical reactions, such as the formation of the isomeric 2,1-benzisoxazoles from azides, a singlet nitrene intermediate has been identified through spectroscopic methods. beilstein-journals.org This highly reactive species can undergo electrocyclization to form the heterocyclic ring. beilstein-journals.org

While stable intermediates in the synthesis of this compound are typically the precursors themselves (e.g., the corresponding oxime or N,2-dihydroxybenzamide), the transient species dictate the reaction pathway and outcome. The characterization of the final product and its tautomers via spectroscopic methods like FTIR, which can distinguish between the -OH (lactim) and C=O (lactam) forms, provides indirect evidence for the final steps of the reaction mechanism. researchgate.net

| Proposed Intermediate | Synthetic Pathway | Role in Mechanism | Method of Inference |

| Meisenheimer Complex | Intramolecular SNAr of o-haloaryl oximes | Anionic bicyclic species formed before leaving group expulsion | Mechanistic studies, Analogy to SNAr reactions chim.it |

| Singlet Nitrene | Photochemical cyclization of azides (isomeric systems) | Highly reactive species undergoing electrocyclization | Low-temperature and time-resolved spectroscopy beilstein-journals.org |

State of the Art Spectroscopic and Structural Characterization of 6 Iodo 1,2 Benzisoxazol 3 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR, are fundamental for the initial structural assessment of benzisoxazole derivatives.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their spin-spin coupling interactions with neighboring protons. For a compound like 6-Iodo-1,2-benzisoxazol-3-OL, the aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (singlet, doublet, etc.) revealing their substitution pattern on the benzene (B151609) ring. The hydroxyl (-OL) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: This spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the functional groups present. In benzisoxazole derivatives, the carbon atoms of the heterocyclic ring and the benzene ring resonate at characteristic frequencies. For instance, carbons bonded to electronegative atoms like oxygen and nitrogen, as well as the iodinated carbon, would have distinct and predictable chemical shifts. nih.gov

¹⁵N NMR: As nitrogen is a key element in the benzisoxazole core, ¹⁵N NMR can offer valuable data regarding the electronic structure of the heterocyclic ring, although it is less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzisoxazole Derivative Data presented is for a representative compound from the benzisoxazole class to illustrate typical chemical shifts. | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | | 8.33 | d, J = 8.4 | 164.4 | | 8.07 | d, J = 8.4 | 154.9 | | 7.81 | d, J = 17.6 | 133.9 | | | | 132.3 | | | | 130.6 | | | | 127.9 | | | | 121.9 | | | | 119.3 | | | | 118.7 | | | | 116.3 | | | | 113.8 | Source: Adapted from experimental data on 4-(5,7-Dichlorobenzo[c]isoxazol-3-yl)benzonitrile. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. ugm.ac.id These techniques correlate signals from different nuclei to map out the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It is crucial for tracing the proton networks within the aromatic ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, allowing for the definitive assignment of carbon resonances based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different structural fragments and assigning quaternary (non-protonated) carbons, such as C3 and C3a in the benzisoxazole ring system. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.

Molecules are not static, and variable temperature (VT) NMR studies can provide insight into their dynamic behaviors, such as the rotation around single bonds. mdpi.com For certain derivatives of this compound, particularly those with bulky substituents, hindered rotation around a C-C or C-N single bond could lead to the existence of multiple stable conformations (rotamers) at room temperature. mdpi.com These rotamers can be observed as a doubling of signals in the NMR spectrum. By increasing the temperature, the rate of interconversion between rotamers increases, which can lead to the coalescence and eventual sharpening of the signals into a single averaged set, confirming the dynamic process. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough precision to allow for the calculation of the elemental formula, confirming that the synthesized compound has the expected atomic composition. nih.gov

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" that can help confirm the structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the iodine atom.

Cleavage of the N-O bond, a characteristic feature of the isoxazole (B147169) ring.

Sequential loss of small molecules like CO or HCN from the heterocyclic ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com When a suitable single crystal of a this compound derivative can be grown, this technique provides precise coordinates of every atom in the molecule. mdpi.com

The resulting structural data includes:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the benzisoxazole ring system.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and stacking interactions.

For example, analysis of a related heterocyclic compound confirmed its crystallization in a triclinic crystal system with a P-1 space group, providing definitive proof of its molecular structure. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching (for the hydroxyl group), typically a broad band around 3200-3600 cm⁻¹.

C=N stretching from the isoxazole ring, around 1620-1680 cm⁻¹.

C=C stretching from the aromatic ring, in the 1450-1600 cm⁻¹ region.

C-O stretching, typically in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like benzisoxazoles have characteristic UV-Vis absorption spectra. scielo.br The spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* transitions within the conjugated benzisoxazole system. The position and intensity of these absorptions are sensitive to the substitution pattern on the ring and the solvent used. scielo.br Studies on related benzoxazole (B165842) derivatives show maximum absorption wavelengths ranging from 336 to 374 nm, which is within the UVA range. scielo.br

Emerging Spectroscopic Techniques for Enhanced Structural Insights

In recent years, the field of analytical chemistry has witnessed the advent of novel spectroscopic methods that offer enhanced resolution, sensitivity, and dimensionality. These techniques are increasingly being applied to complex heterocyclic systems like this compound, enabling a more comprehensive understanding of their structural nuances.

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful tool for the characterization of crystalline and amorphous solids, providing information that is often inaccessible in solution-state NMR. For halogenated benzisoxazole derivatives, ssNMR can be particularly insightful for probing the effects of the iodine substituent on the local electronic environment and intermolecular interactions within the crystal lattice. Although specific ssNMR data for this compound is not yet widely published, studies on related iodinated heterocyclic compounds have demonstrated the utility of this technique. For instance, solid-state NMR has been successfully applied to investigate iodine(I) complexes, offering valuable data on the coordination environment of the halogen atom.

Advanced 2D NMR Techniques

While 1D NMR provides fundamental structural information, advanced 2D NMR experiments are indispensable for the unambiguous assignment of protons and carbons in complex molecules like this compound and its derivatives. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used. More advanced pulse sequences and higher field strengths are enabling the resolution of complex coupling networks and the detection of through-space interactions via Nuclear Overhauser Effect Spectroscopy (NOESY), providing critical data for conformational analysis. For example, detailed 1D and 2D NMR studies have been conducted on various benzimidazole derivatives, which share structural similarities with benzisoxazoles, allowing for complete spectral assignment.

Terahertz Spectroscopy

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 0.1 to 10 THz, is a non-destructive technique that is highly sensitive to the crystalline structure and polymorphic form of a compound. americanpharmaceuticalreview.com For active pharmaceutical ingredients (APIs) based on the benzisoxazole framework, THz spectroscopy can serve as a unique fingerprint for different solid-state forms, which can have significant implications for bioavailability and stability. nih.gov This technique is particularly valuable for identifying and quantifying polymorphism, a critical aspect of pharmaceutical quality control. nih.gov Research on various pharmaceutical compounds has shown that THz spectroscopy can effectively differentiate between polymorphs, hydrates, and amorphous forms. nih.gov

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within biological tissues. nih.govdrugtargetreview.com For a compound like this compound, which is designed to interact with biological targets, understanding its localization in tissues is crucial. MSI provides a label-free method to map the distribution of the parent compound and any related metabolites, offering invaluable insights into its pharmacokinetic and pharmacodynamic properties. nih.govcolumbia.edu This can aid in understanding drug efficacy and potential off-target effects. researchgate.net

Computational NMR Spectroscopy

The integration of computational chemistry with experimental spectroscopy has become an invaluable tool for structural elucidation. Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts for proposed structures of this compound and its derivatives. nih.gov By comparing the theoretically calculated spectra with experimental data, the most probable structure can be confirmed. This approach is particularly useful for resolving ambiguities in spectral assignments and for understanding the influence of substituents on the electronic structure of the molecule. While specific DFT calculations for this compound are not extensively reported, the methodology has been successfully applied to a wide range of organic molecules.

Below is a hypothetical data table illustrating the type of information that could be generated for this compound using computational NMR.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H4 | 7.85 | 7.82 |

| H5 | 7.60 | 7.58 |

| H7 | 7.95 | 7.91 |

| C3 | 165.2 | 164.8 |

| C3a | 112.5 | 112.1 |

| C4 | 125.0 | 124.7 |

| C5 | 128.3 | 128.0 |

| C6 | 90.1 | 89.8 |

| C7 | 122.4 | 122.1 |

| C7a | 160.8 | 160.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT-based NMR chemical shift predictions.

Theoretical and Computational Chemistry Studies of 6 Iodo 1,2 Benzisoxazol 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. nih.gov DFT is widely employed for geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, and for calculating the total electronic energy. researchgate.netresearchgate.net

For 6-Iodo-1,2-benzisoxazol-3-OL, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G, would be performed to determine its most stable three-dimensional structure. nih.govjmchemsci.com The process involves starting with an initial guess of the molecular geometry and iteratively adjusting atomic positions to minimize the total energy, thus reaching a stable equilibrium geometry. researchgate.net These calculations provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | O-N | ~1.42 Å |

| Bond Length | C=N | ~1.30 Å |

| Bond Angle | C-O-N | ~108° |

| Bond Angle | C-C-I | ~120° |

Note: These values are illustrative and represent typical ranges for such bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. nih.govyoutube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov For this compound, FMO analysis would reveal how the iodo and hydroxyl substituents influence the electronic properties and reactivity of the benzisoxazole core. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 | Chemical Reactivity/Stability |

Note: These energy values are hypothetical examples.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map illustrates the charge distribution on the molecular surface, using a color-coded scheme to represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. mdpi.com

For this compound, an MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole (B147169) ring, indicating these are primary sites for interaction with electrophiles. A region of positive potential, known as a sigma-hole, might be observed on the outer side of the iodine atom, making it a site for halogen bonding. d-nb.info

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Dynamic Behavior

While quantum chemical calculations provide information on static molecules at their energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

For this compound, MD simulations could be used to explore its conformational space, particularly the rotation of the hydroxyl group and its interactions with solvent molecules. These simulations would reveal the flexibility of the molecule and the stability of different conformers in various environments, providing insights into its behavior in solution. nih.gov

Theoretical Assessment of Aromaticity in the 1,2-Benzisoxazole (B1199462) Ring System

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The aromaticity of the 1,2-benzisoxazole ring system can be assessed computationally using several methods. One common approach is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. uu.nl

Computational Investigation of Tautomeric Equilibria in 1,2-Benzisoxazol-3-OL Derivatives

Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers called tautomers. 1,2-Benzisoxazol-3-OL can potentially exist in different tautomeric forms, most notably the "OL" (enol-like) form and a keto-like form (1,2-benzisoxazolin-3-one).

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. nih.gov By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable and therefore more abundant at equilibrium. The calculations can also be performed in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM) to understand how the solvent environment influences the equilibrium. nih.gov For derivatives of 1,2-benzisoxazol-3-OL, the nature of the substituents can significantly shift the tautomeric preference. nih.gov

Table 3: Hypothetical Relative Energies of Tautomers for this compound

| Tautomeric Form | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - In Water |

|---|---|---|---|

| 3-OL Form | This compound | 0.0 (Reference) | 0.0 (Reference) |

| 3-ONE Form | 6-Iodo-1,2-benzisoxazolin-3-one | +2.5 | -1.2 |

Note: Values are illustrative, showing a potential shift in stability in a polar solvent.

In Silico Prediction of Reactivity Profiles and Synthetic Accessibility

The in silico prediction of reactivity and synthetic accessibility has become an indispensable tool in modern medicinal and process chemistry. These computational methods allow for the early-stage assessment of a molecule's potential chemical behavior and the feasibility of its synthesis, thereby saving significant time and resources. For a novel compound such as this compound, computational studies can provide crucial insights into its electronic structure, potential reactive sites, and the complexity of its synthetic routes.

Reactivity Profiles:

The reactivity of a molecule is fundamentally governed by its electronic properties. Computational chemistry offers a suite of tools to probe these properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate a molecule's electronic structure, from which various reactivity descriptors can be derived. nih.govresearchgate.net One of the most common approaches is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

For this compound, a hypothetical reactivity profile can be generated using these principles. The benzisoxazole core, with its electron-rich oxygen and nitrogen atoms, along with the electron-donating hydroxyl group and the electron-withdrawing (yet polarizable) iodine atom, create a complex electronic landscape. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Below is an interactive data table illustrating the kind of data that would be generated from a DFT study to predict the reactivity of this compound.

| Parameter | Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons; potential for oxidation. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Global Hardness (η) | 2.35 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.82 | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

| Most Negative Potential (MEP) | Oxygen of the hydroxyl group | Likely site for electrophilic attack. |

| Most Positive Potential (MEP) | Hydrogen of the hydroxyl group | Likely site for nucleophilic attack or hydrogen bonding. |

Synthetic Accessibility:

The synthetic accessibility of a molecule refers to the ease with which it can be synthesized from readily available starting materials. keymodule.co.uk In silico tools for predicting synthetic accessibility often employ a combination of rule-based systems, which encode known chemical reactions, and machine learning algorithms trained on vast reaction databases. chemrxiv.orgchemrxiv.orgresearchgate.net These tools can perform retrosynthetic analysis, breaking down the target molecule into simpler precursors. mit.eduacs.orgcomputabio.com

The synthetic accessibility of a compound is often quantified by a score. A lower score generally indicates an easier synthesis. nih.gov Several factors influence this score, including molecular complexity (e.g., number of stereocenters, rings, and unusual functional groups), the availability of starting materials, and the number of synthetic steps predicted. nih.gov

For this compound, a computational assessment would likely identify the formation of the 1,2-benzisoxazole ring as a key synthetic challenge. The retrosynthetic analysis would propose potential disconnections, for example, at the C-N and O-C bonds of the heterocyclic ring, leading back to simpler, substituted benzene (B151609) derivatives. The presence of the iodine atom could be an advantage, as it provides a handle for various cross-coupling reactions, but it also adds to the molecular weight and may require specific handling.

The following interactive table provides a hypothetical synthetic accessibility assessment for this compound, as might be generated by a computational tool.

| Parameter | Predicted Value/Assessment | Rationale |

|---|---|---|

| Synthetic Accessibility Score (SAscore) | 3.8 (on a scale of 1-10, lower is easier) | The molecule contains a relatively uncommon heterocyclic core, but the substituents are simple. |

| Predicted Number of Synthetic Steps | 3 - 5 | Starting from commercially available iodinated phenols or anilines. |

| Key Retrosynthetic Disconnections | 1. C-N bond of the isoxazole ring 2. O-C bond of the isoxazole ring | These disconnections lead to simpler substituted benzene precursors. |

| Complexity-Contributing Features | - Bicyclic heterocyclic system

| These features can increase the difficulty of synthesis compared to simple acyclic molecules. |

| Potential Starting Materials | - 2-Hydroxy-4-iodobenzaldehyde

| These are plausible precursors that could be commercially available or readily synthesized. |

Chemical Reactivity, Transformation Chemistry, and Synthetic Applications of 6 Iodo 1,2 Benzisoxazol 3 Ol

Strategic Role as a Privileged Scaffold in Modern Organic Synthesis

The 1,2-benzisoxazole (B1199462) ring system is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The incorporation of an iodine atom at the 6-position of the 1,2-benzisoxazol-3-ol core significantly enhances its value as a synthetic intermediate. This iodo-substituent serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks. The inherent reactivity of the benzisoxazole nucleus, coupled with the synthetic utility of the carbon-iodine bond, positions 6-Iodo-1,2-benzisoxazol-3-OL as a strategic starting material for the synthesis of novel therapeutic agents and functional organic materials. The presence of the 3-hydroxy group further expands its synthetic potential, offering an additional site for modification and diversification.

Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity

The distinct electronic and steric properties of this compound have spurred the development of innovative synthetic methods that take advantage of its inherent reactivity. These methodologies often focus on the selective functionalization of the carbon-iodine bond or the exploitation of the 3-hydroxy group.

The carbon-iodine bond in this compound is a key feature for synthetic manipulation. Its relatively low bond dissociation energy makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted benzisoxazole derivatives.

Table 1: Examples of C-I Bond Transformations in Benzisoxazole Systems

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | 6-Aryl-1,2-benzisoxazol-3-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-1,2-benzisoxazol-3-ol |

| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-1,2-benzisoxazol-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-1,2-benzisoxazol-3-ol |

| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-1,2-benzisoxazol-3-ol |

These reactions are instrumental in creating derivatives with tailored electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has been explored for their antiproliferative activities. nih.gov

The 3-hydroxy group of this compound presents another avenue for synthetic exploration. This functional group can be readily derivatized to introduce a variety of substituents, thereby modifying the compound's physical and chemical properties. For example, it can be alkylated, acylated, or used as a directing group in certain reactions. While specific examples of its use in catalysis or as a reagent are not extensively documented for this particular molecule, the potential for its involvement in such applications is significant. The hydroxyl group could, for instance, be incorporated into a ligand scaffold for a transition metal catalyst or be transformed into a reactive moiety for bioconjugation.

Strategies for the Generation of Libraries of Complex Analogues for Chemical Space Exploration

The dual reactivity of this compound makes it an ideal starting material for the combinatorial synthesis of large libraries of analogues. By systematically varying the substituents at both the 6-position (via C-I bond functionalization) and the 3-position (via derivatization of the hydroxyl group), a vast chemical space can be explored efficiently. This approach is highly valuable in the early stages of drug discovery, where the goal is to identify lead compounds with desirable biological activities. High-throughput screening of such libraries against various biological targets can accelerate the discovery of new therapeutic agents.

Application as a Chemical Probe in Mechanistic Organic Chemistry Studies

The well-defined structure and predictable reactivity of this compound make it a potential candidate for use as a chemical probe in mechanistic studies. The iodine atom can serve as a heavy-atom label in X-ray crystallography or as a reactive site for the attachment of reporter groups. By monitoring the transformations of this molecule under various reaction conditions, chemists can gain valuable insights into reaction mechanisms, catalyst behavior, and the nature of transient intermediates.

Advanced Structure Reactivity Relationships and Rational Design Principles for 6 Iodo 1,2 Benzisoxazol 3 Ol Derivatives

Systematic Investigation of the Influence of Iodine Substitution on Reactivity and Electronic Structure

The iodine substituent at the 6-position of the benzisoxazole ring exerts a dual electronic influence: a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to the electronegativity of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the benzene (B151609) ring towards electrophilic substitution. However, the resonance effect can still play a role in directing incoming electrophiles.

The presence of the iodine atom is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could, in turn, increase the susceptibility of the benzisoxazole system to reductive metabolic processes. Studies on related 3-(indol-1-yl)-1,2-benzisoxazoles have shown that the addition of electron-withdrawing substituents at the 6-position, such as chloro and methanesulfonyl groups, results in a significant increase in the rate of substrate reduction. This suggests that the initial electron transfer is a rate-determining step and that the LUMO energy is a good indicator of the susceptibility of 1,2-isoxazoles to undergo reductive metabolism.

To quantitatively assess the impact of the iodine substituent, a comparative analysis with other halogens at the 6-position is informative. The following table illustrates the differences in key electronic and steric parameters for halogens.

| Halogen Substituent (at C6) | Inductive Effect (Hammett σI) | Resonance Effect (Hammett σR) | van der Waals Radius (Å) |

| -F | +0.52 | -0.31 | 1.47 |

| -Cl | +0.47 | -0.15 | 1.75 |

| -Br | +0.45 | -0.17 | 1.85 |

| -I | +0.39 | -0.16 | 1.98 |

This table presents generally accepted substituent constants and van der Waals radii to illustrate the comparative effects of halogens on the benzisoxazole core. The specific values in the context of the 1,2-benzisoxazol-3-ol system may vary.

Interplay between Tautomerism and Chemical Behavior of the Benzisoxazol-3-OL Moiety

The 1,2-benzisoxazol-3-ol moiety can exist in different tautomeric forms, primarily the hydroxy (enol-like) form and the keto form (1,2-benzisoxazol-3(2H)-one). This tautomeric equilibrium is a critical determinant of the molecule's chemical reactivity, influencing its acidity, nucleophilicity, and electrophilicity.

The stability of these tautomers can be significantly influenced by the solvent environment. nih.gov In polar protic solvents, the hydroxy form may be stabilized through hydrogen bonding, while in nonpolar aprotic solvents, the keto form might be more favored. The electronic nature of substituents on the benzisoxazole ring also plays a role in shifting this equilibrium. The electron-withdrawing nature of the iodine atom at the 6-position is expected to increase the acidity of the N-H proton in the keto form and the O-H proton in the hydroxy form, potentially influencing the tautomeric preference.

The different tautomers present distinct reactive sites. The hydroxy form can undergo O-alkylation, O-acylation, and other reactions typical of phenols, while the keto form can undergo N-alkylation and N-acylation. Understanding and controlling this tautomeric equilibrium is therefore essential for selective functionalization of the molecule. Spectroscopic techniques such as NMR and UV-Vis can be employed to study the tautomeric ratios in different solvents. researchgate.net

| Tautomeric Form | Structure | Key Reactive Sites |

| Hydroxy Form |  | Hydroxyl group (nucleophilic oxygen, acidic proton) |

| Keto Form |  | Amide-like nitrogen (nucleophilic), carbonyl group (electrophilic carbon) |

This table illustrates the primary tautomeric forms of the this compound moiety. The actual equilibrium will depend on various factors including solvent and temperature.

Quantitative Analysis of Electronic and Steric Effects of Substituents on the Benzisoxazole Core

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems like benzoxazoles often utilize various physicochemical parameters to correlate chemical structure with biological activity or reactivity. nih.govchemijournal.com The electronic and steric effects of the iodine substituent at the 6-position can be quantified using parameters such as Hammett constants (σ), field/inductive effects (F), resonance effects (R), and molar refractivity (MR) or van der Waals radii for steric bulk.

The iodine atom possesses a positive Hammett meta constant (σm ≈ +0.35) and a positive Hammett para constant (σp ≈ +0.18), indicating its electron-withdrawing nature at these positions. In the case of this compound, the iodine is at a position analogous to a meta-substituent relative to the isoxazole (B147169) nitrogen and para- to the isoxazole oxygen's point of fusion with the benzene ring. These electronic effects will influence the pKa of the molecule and the reactivity of the entire ring system. For instance, the electron-withdrawing nature of iodine will increase the acidity of the 3-hydroxyl group and decrease the basicity of the isoxazole nitrogen.

The steric effect of the iodine atom is also significant due to its large atomic radius. This can hinder reactions at the adjacent C5 and C7 positions and can influence the preferred conformation of derivatives, which is a crucial aspect in rational drug design where a specific molecular geometry is often required for biological activity.

| Substituent Parameter | Value for Iodine | Implication for this compound |

| Hammett Constant (σp) | +0.18 | Overall electron-withdrawing effect, deactivation of the aromatic ring |

| Field/Inductive Effect (F) | +0.42 | Strong electron withdrawal through the sigma bond framework |

| Resonance Effect (R) | -0.19 | Weak electron donation through the pi system |

| Molar Refractivity (MR) | 13.90 | Significant steric bulk and polarizability |

This table presents commonly used substituent constants for iodine to provide a quantitative basis for its electronic and steric effects on the benzisoxazole core.

Rational Design Principles for the Creation of Novel Benzisoxazol-3-OL Architectures with Tuned Reactivity

The principles of rational design can be applied to the this compound scaffold to create novel derivatives with fine-tuned reactivity and desired properties. nih.gov This involves a systematic approach to modifying the core structure based on the understanding of the structure-reactivity relationships discussed previously.

One key design strategy involves leveraging the C6-iodine bond as a synthetic handle. Through various cross-coupling reactions, a diverse array of functional groups can be introduced at this position. For example, introducing electron-donating groups could increase the electron density of the aromatic ring, potentially altering its susceptibility to electrophilic attack and modifying its metabolic stability. Conversely, introducing strongly electron-withdrawing groups could further enhance the acidity of the 3-hydroxyl group.

Another design principle focuses on the modification of the 3-ol/oxo moiety. Selective O- or N-alkylation, guided by the control of tautomerism, can lead to the synthesis of libraries of derivatives with different physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Finally, computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the effects of various substitutions on the electronic structure, reactivity, and tautomeric equilibrium of the benzisoxazole core before their synthesis. This in silico approach can guide the selection of substituents to achieve the desired molecular properties, accelerating the design and discovery of new functional molecules.

| Design Strategy | Proposed Modification | Expected Impact on Reactivity/Properties |

| C6-Position Derivatization | Suzuki coupling with arylboronic acids | Introduction of aryl groups, modulation of electronic properties and steric profile |

| Sonogashira coupling with terminal alkynes | Introduction of alkynyl groups, potential for further functionalization | |

| Buchwald-Hartwig amination | Introduction of amino groups, altering basicity and hydrogen bonding potential | |

| 3-Position Modification | O-alkylation of the hydroxy tautomer | Increased lipophilicity, blocking of the acidic proton |

| N-alkylation of the keto tautomer | Creation of a tertiary amide-like structure, altering solubility and metabolic stability | |

| Core Ring Modification | Introduction of a substituent at C4 or C5 | Fine-tuning of electronic properties and steric environment around the isoxazole ring |

This table outlines several rational design principles for generating novel derivatives of this compound with tailored reactivity.

Future Directions and Emerging Research Avenues for 6 Iodo 1,2 Benzisoxazol 3 Ol in Chemical Science

Development of Sustainable and Green Chemistry Routes for its Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 6-Iodo-1,2-benzisoxazol-3-OL should prioritize the development of environmentally benign synthetic methodologies. Traditional synthetic routes for halogenated heterocycles often involve harsh reagents and generate significant waste. mdpi.com

Key areas for development in the sustainable synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents would significantly reduce the environmental footprint of the synthesis.

Catalytic C-H Iodination: Direct C-H iodination of the 1,2-benzisoxazol-3-ol precursor would be a highly atom-economical approach. organic-chemistry.org Research into selective and efficient catalytic systems, potentially using transition metals or organocatalysts, could provide a more direct and sustainable route to the target molecule.

Energy-Efficient Synthesis: The application of microwave-assisted or ultrasonic-assisted synthesis could lead to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. nih.gov

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of aqueous media | Reduced toxicity and environmental impact |

| Microwave-assisted synthesis | Faster reaction times and lower energy consumption |

| Catalytic C-H functionalization | High atom economy and reduced waste |

| Use of bio-based solvents | Reduced reliance on fossil fuels |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and the application of innovative catalytic systems are crucial for expanding the synthetic utility of this compound. The presence of the iodine atom opens up possibilities for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 6-position.

Future research in this area could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: The iodine substituent serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. chim.it Exploration of novel and more efficient catalysts, including those based on palladium, copper, or nickel, could facilitate the synthesis of a diverse library of 6-substituted-1,2-benzisoxazol-3-ol derivatives.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of this compound under mild reaction conditions, potentially leading to unique reactivity and selectivity.

Enzyme-Catalyzed Reactions: The development of enzymatic methods for the synthesis or modification of this compound would offer a highly selective and environmentally friendly approach.

Novel Cyclization Strategies: Investigating new methods for the construction of the benzisoxazole ring system itself, particularly those that allow for the direct incorporation of the iodine atom in a regioselective manner, would be highly valuable.

| Catalytic System | Potential Application for this compound |

| Palladium-based catalysts | Suzuki, Heck, and Sonogashira cross-coupling reactions |

| Copper-based catalysts | Ullmann-type coupling and C-N bond formation |

| Photoredox catalysts | Radical-mediated functionalization under mild conditions |

| Biocatalysts (Enzymes) | Enantioselective transformations and green synthesis |

Integration with Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry and molecular modeling are powerful tools for accelerating chemical research and development. The integration of advanced computational methods can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts and enabling the rational design of new derivatives with desired characteristics.

Emerging research avenues in this domain include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms involving this compound. researchgate.netresearchgate.net This can aid in understanding its reactivity and predicting the outcomes of various chemical transformations.

Machine Learning and AI in Predictive Chemistry: Machine learning models can be trained on existing data for heterocyclic compounds to predict properties such as solubility, reactivity, and biological activity for new derivatives of this compound. researchgate.netnih.govnih.gov This can significantly expedite the discovery of new molecules with specific applications.

Molecular Docking and Dynamics Simulations: For potential applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.govtandfonline.com

In Silico Prediction of Reaction Outcomes: Computational tools can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, helping to optimize reaction conditions and minimize the formation of unwanted byproducts. acs.org

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms |

| Machine Learning (ML) | Prediction of physicochemical properties and biological activity |

| Molecular Docking | Identification of potential biological targets |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and interactions in complex systems |

Applications in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis and derivatization of this compound represents a significant area for future development.

Future research directions in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production. acs.org The iodination of aromatic compounds, for instance, has been successfully demonstrated in flow systems. dntb.gov.uamdpi.com

Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms would allow for the rapid generation of a large and diverse library of 6-substituted-1,2-benzisoxazol-3-ol derivatives for high-throughput screening in drug discovery and materials science. researchgate.net

In-line Reaction Monitoring and Optimization: The use of in-line analytical techniques, such as spectroscopy and chromatography, within a flow setup would enable real-time monitoring and optimization of reaction parameters, leading to improved yields and purity.

| Technology | Advantage for this compound Chemistry |

| Continuous Flow Reactors | Enhanced safety, scalability, and process control |

| Automated Synthesis Platforms | Rapid library generation for high-throughput screening |

| In-line Process Analytical Technology (PAT) | Real-time reaction monitoring and optimization |

| Microreactors | Precise control over reaction conditions and improved heat/mass transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.